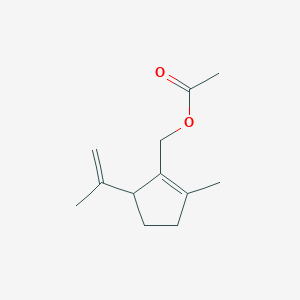
N-(3,5-dichlorophenyl)-4-propoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dichlorophenyl)-4-propoxybenzamide, also known as DCPB, is a chemical compound that belongs to the class of benzamide derivatives. It has been the subject of extensive scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dichlorophenyl)-4-propoxybenzamide has been studied for its potential therapeutic applications in various areas such as pain management, inflammation, and cancer. In a study conducted by Sasaki et al. (2013), N-(3,5-dichlorophenyl)-4-propoxybenzamide was found to inhibit the activity of transient receptor potential vanilloid 1 (TRPV1) channels, which are involved in the perception of pain and inflammation. This suggests that N-(3,5-dichlorophenyl)-4-propoxybenzamide could be a potential candidate for the development of novel analgesics.
Another study by Li et al. (2015) demonstrated that N-(3,5-dichlorophenyl)-4-propoxybenzamide could inhibit the growth of human breast cancer cells by inducing apoptosis and cell cycle arrest. This suggests that N-(3,5-dichlorophenyl)-4-propoxybenzamide could be a potential candidate for the development of anticancer agents.
Wirkmechanismus
The mechanism of action of N-(3,5-dichlorophenyl)-4-propoxybenzamide is not fully understood. However, it has been suggested that N-(3,5-dichlorophenyl)-4-propoxybenzamide could exert its effects by interacting with various molecular targets such as TRPV1 channels, ion channels, and enzymes.
Biochemical and Physiological Effects:
N-(3,5-dichlorophenyl)-4-propoxybenzamide has been shown to have various biochemical and physiological effects. In addition to its analgesic and anticancer properties, N-(3,5-dichlorophenyl)-4-propoxybenzamide has been found to have anti-inflammatory, antioxidant, and neuroprotective effects. It has also been shown to affect the expression of various genes involved in cell signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,5-dichlorophenyl)-4-propoxybenzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical structure is well-defined. It also has a high degree of purity and stability, which makes it suitable for use in various assays.
However, N-(3,5-dichlorophenyl)-4-propoxybenzamide also has some limitations for lab experiments. It has low solubility in aqueous solutions, which makes it difficult to use in certain assays. It also has a relatively short half-life, which limits its use in in vivo experiments.
Zukünftige Richtungen
There are several future directions for research on N-(3,5-dichlorophenyl)-4-propoxybenzamide. One area of research could be the development of more potent and selective analogs of N-(3,5-dichlorophenyl)-4-propoxybenzamide with improved pharmacological properties. Another area of research could be the investigation of the molecular targets and signaling pathways involved in the effects of N-(3,5-dichlorophenyl)-4-propoxybenzamide. Additionally, more studies are needed to determine the safety and efficacy of N-(3,5-dichlorophenyl)-4-propoxybenzamide in animal models and human clinical trials.
Synthesemethoden
N-(3,5-dichlorophenyl)-4-propoxybenzamide can be synthesized by reacting 3,5-dichloroaniline with 4-propoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Eigenschaften
IUPAC Name |
N-(3,5-dichlorophenyl)-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-2-7-21-15-5-3-11(4-6-15)16(20)19-14-9-12(17)8-13(18)10-14/h3-6,8-10H,2,7H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLNLBODXMDRQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-4-propoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-propoxybenzamide](/img/structure/B4881694.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B4881696.png)
![N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B4881703.png)
![4-[(1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)methyl]morpholine](/img/structure/B4881721.png)


![5-{5-chloro-2-[2-(3-methylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4881732.png)
![tert-butyl [1-(4-methylbenzyl)-4-piperidinyl]carbamate](/img/structure/B4881740.png)
![2-(4-chlorophenyl)-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4881747.png)
![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4881751.png)
![4-chloro-N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4881757.png)

![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[(3-methyl-3-oxetanyl)methyl]methanamine](/img/structure/B4881768.png)
